Lup-20(29)-ene-3beta,11beta-diol
Description
Lup-20(29)-ene-3β,11β-diol is a lupane-type pentacyclic triterpenoid characterized by hydroxyl groups at positions 3β and 11β on its core scaffold.
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3 |
InChI Key |
CTSXUIWIOTUWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lup-20(29)-ene-3beta,11beta-diol can be synthesized from natural sources such as birch bark, which is rich in triterpenoids like betulin and lupeol. The isolation process typically involves Soxhlet extraction using solvents like cyclohexane and ethyl acetate . The compound can also be synthesized through chemical modifications of lupeol, involving oxidation and other reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources followed by purification processes. The use of advanced extraction techniques and optimization of reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Lup-20(29)-ene-3beta,11beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups or carboxylic acids.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include chromyl chloride for oxidation and various reducing agents for reduction reactions . The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield compounds like betulinic acid, which has significant biological activities .
Scientific Research Applications
Lup-20(29)-ene-3beta,11beta-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: The compound has been studied for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Research has shown its potential in treating diseases like cancer and leishmaniasis.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of lup-20(29)-ene-3beta,11beta-diol involves its interaction with various molecular targets and pathways. It can induce apoptosis in cancer cells by affecting mitochondrial pathways and increasing the expression of pro-apoptotic proteins . The compound also exhibits anti-inflammatory and antimicrobial activities through its interaction with specific enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Sources
The table below summarizes key structural differences, natural sources, and biological activities of Lup-20(29)-ene-3β,11β-diol and related triterpenoids:
Key Research Findings
Anti-Inflammatory Activity
- For example, betulin and betulinic acid reduce inflammation via inhibition of NF-κB and COX-2 pathways . The 11β-hydroxyl group in Lup-20(29)-ene-3β,11β-diol may enhance interactions with inflammatory enzymes, though direct evidence is lacking .
Anticancer and Apoptotic Effects
- Betulinic acid demonstrates potent cytotoxicity against cancer cells by activating caspase-3 and inducing apoptosis . In contrast, Lup-20(29)-ene-3β,23-diol and Lup-20(29)-ene-3β,30-diol show moderate antiproliferative effects, suggesting hydroxyl position impacts efficacy .
Anti-HIV Activity
- Lup-20(29)-ene-3β,30-diol exhibits anti-HIV-1 activity (EC₅₀: 3.9 µg/mL) by inhibiting reverse transcriptase . Betulinic acid derivatives also inhibit viral entry, highlighting the role of carboxyl groups in enhancing antiviral potency .
Structural-Activity Relationships (SAR)
- Position of Hydroxyl Groups: 3β-hydroxylation is critical for baseline bioactivity across lupane triterpenoids . 28-carboxylation (betulinic acid) enhances polarity and anticancer activity compared to betulin’s 28-hydroxyl . 11β-hydroxylation (in the target compound) may improve anti-inflammatory effects but reduce metabolic stability due to increased hydrophilicity .
- Functional Group Modifications :
- Sulfation at C-3 or C-16 (e.g., Sodium 3β-acetoxy-16β-hydroxy-lup-20(29)-ene sulfate) improves solubility and antiproliferative activity against prostate cancer .
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